Methyl pantothenate

説明

Synthesis Analysis

The synthesis of methyl pantothenate is intricately linked to the biosynthesis of pantothenic acid. The biosynthesis pathway involves several key enzymes and starts from the condensation of pantoate with β-alanine in an ATP-dependent reaction catalyzed by pantothenate synthetase. Pantothenate can be synthesized de novo in bacteria, fungi, and plants, indicating a potential route for the synthesis of methyl pantothenate through enzymatic reactions or chemical synthesis methods mimicking these biological processes (von Delft et al., 2001).

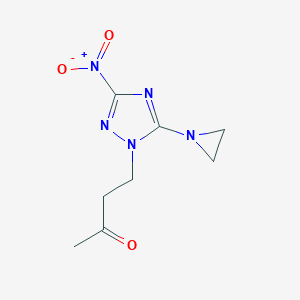

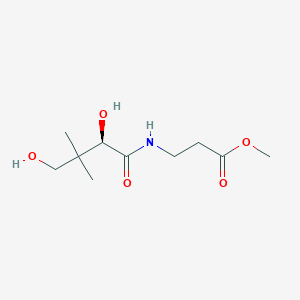

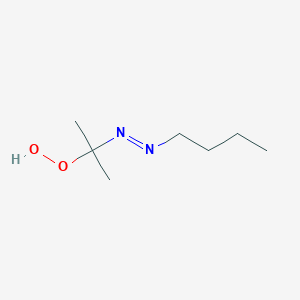

Molecular Structure Analysis

The molecular structure of methyl pantothenate is closely related to that of pantothenic acid, with a methyl group replacing the hydrogen atom of the carboxyl group in pantothenic acid. This modification potentially affects its molecular interactions and stability. The structure of enzymes involved in pantothenate synthesis, such as E. coli pantothenate synthetase, reveals a dimeric nature with two well-defined domains, providing insights into the enzyme's mechanism and its role in synthesizing pantothenate-related compounds (von Delft et al., 2001).

Chemical Reactions and Properties

Methyl pantothenate's chemical properties are influenced by its structural similarity to pantothenic acid, with modifications affecting its reactivity and biological activity. The enzymatic synthesis of pantothenate involves ATP-dependent condensation, suggesting similar chemical reactivity could be explored for synthesizing methyl pantothenate. Research on pantothenate synthetase inhibitors provides additional insights into potential chemical reactions involving methyl pantothenate or its precursors (Tuck et al., 2006).

Physical Properties Analysis

The physical properties of methyl pantothenate, such as solubility, melting point, and stability, are crucial for its storage, handling, and application in various industries. While specific studies on methyl pantothenate's physical properties are scarce, understanding the physical properties of pantothenic acid and related compounds can provide valuable insights. The solubility of pantothenic acid in water and its stability under various conditions could be indicative of similar properties in methyl pantothenate.

Chemical Properties Analysis

Methyl pantothenate's chemical properties, including reactivity, stability under physiological conditions, and interactions with biological molecules, are essential for its potential applications. The biosynthesis and metabolism of pantothenic acid in organisms outline the chemical transformations it undergoes, which could be mirrored or modified in the case of methyl pantothenate. Research focusing on the enzymatic pathways and inhibitors of pantothenate synthesis may shed light on the chemical behavior and potential applications of methyl pantothenate (Leonardi & Jackowski, 2007).

科学的研究の応用

Wound Healing in Dermal Fibroblasts : Calcium pantothenate has shown a stimulatory effect on the proliferation of dermal fibroblasts, which are essential for wound healing. This effect is mediated through the regulation of genes such as IL-6, IL-8, and HMOX-1 (Wiederholt et al., 2009).

Antiplasmodial Activity : N-phenethyl-α-methyl-pantothenamide, a structural analogue of pantothenate, has been investigated for its potent and selective antiplasmodial activity, offering a new approach to antimalarial drug development (Spry et al., 2020).

Pantothenic Acid Deficiency Studies : Research has shown that omega-methyl pantothenic acid can induce pantothenic acid deficiency in humans, leading to symptoms like fatigue, weakness, and gastrointestinal disturbances (Hodges et al., 1959).

Effect on Turkey Embryos : Studies have utilized omega-methyl pantethine, a pantothenic acid antagonist, to understand its effects on the development of turkey embryos (Goetinck et al., 1957).

Antimicrobial Activity : Pantothenol, a provitamin of pantothenic acid, has shown significant growth suppression of Staphylococcus species, suggesting its potential for preventing skin infections (Chohnan et al., 2014).

Coenzyme A Biosynthesis as Drug Target : Pantothenic acid, as a precursor to coenzyme A, is an essential nutrient for pathogenic microorganisms, making its biosynthesis pathway a potential target for novel antimicrobial drugs (Spry et al., 2008).

Inhibitors in M. tuberculosis Drug Discovery : Pantothenate synthetase, involved in coenzyme A biosynthesis, has been identified as a potential drug target in Mycobacterium tuberculosis, with inhibitors being discovered through computational tools (Khoshkholgh-Sima et al., 2011).

将来の方向性

特性

IUPAC Name |

methyl 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOLPZAHXIRZLN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198745 | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pantothenate | |

CAS RN |

50692-78-9 | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050692789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)